Taplucainium Chloride

visceral hypersensitivity Irritable Bowel Syndrome charged sodium channel blocker

Uncharged NaV blockers (lidocaine, bupivacaine) cause systemic toxicity by entering all cells indiscriminately. Taplucainium Cl is a permanently charged CSCB: enters only activated nociceptors via large pore channels (P2X, TRPV1, TRPA1, TRPM), sparing quiescent neurons. • 70-95% NaV inhibition at 10 μM; colonic:plasma ratio ~7,300:1 in visceral pain models • Phase 2b ASPIRE trial (NCT06504446) for refractory chronic cough; dry powder inhalation • Validated for preclinical cough, visceral pain (IBS), and neurogenic inflammation studies

Molecular Formula C23H31ClN2O
Molecular Weight 387.0 g/mol
CAS No. 2489565-37-7
Cat. No. B12391657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaplucainium Chloride
CAS2489565-37-7
Molecular FormulaC23H31ClN2O
Molecular Weight387.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CCCCCC2)CC3=CC=CC=C3.[Cl-]
InChIInChI=1S/C23H30N2O.ClH/c1-19-11-10-12-20(2)23(19)24-22(26)18-25(15-8-3-4-9-16-25)17-21-13-6-5-7-14-21;/h5-7,10-14H,3-4,8-9,15-18H2,1-2H3;1H
InChIKeyLKGJDWZDLANXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taplucainium Chloride: Charged Sodium Channel Blocker for Nociceptor Silencing


Taplucainium Chloride (CAS 2489565-37-7), also known by its research code NTX-1175 and formulation designations NOC-100/NOC-110, is a proprietary small-molecule charged sodium channel blocker (CSCB) classified within the novel "nocion" family [1]. Unlike neutral or permanently uncharged sodium channel blockers that diffuse passively across cell membranes, Taplucainium Chloride bears a permanent positive charge that restricts membrane permeability except through open large pore channels (LPCs) such as P2X, TRPV1, TRPA1, and TRPM family members [2]. This physicochemical property enables selective entry into activated or inflamed nociceptors while sparing quiescent sensory neurons and non-neuronal tissues, thereby minimizing off-target effects and systemic exposure [3]. The compound is formulated as a dry powder for inhalation and is currently being evaluated in the Phase 2b ASPIRE clinical trial (NCT06504446) for refractory or unexplained chronic cough (rCC/uCC) [4].

Charged sodium channel blocker for nociceptor-silencing studies
LPC-dependent entry supports activity-dependent sensory neuron access
Inhaled dry powder formulation for airway nociceptor research

Taplucainium Chloride: Non-Substitutability


Conventional sodium channel blockers (e.g., lidocaine, bupivacaine, mexiletine) are uncharged at physiological pH and distribute indiscriminately via passive diffusion, resulting in systemic exposure, dose-limiting cardiovascular and CNS toxicities, and inability to achieve local therapeutic concentrations in airway nociceptors without adverse effects . Investigational cough therapies such as P2X3 antagonists (e.g., gefapixant, eliapixant) target a single upstream receptor type, whereas Taplucainium Chloride acts downstream at sodium channels after entering through multiple LPC types, conferring broader access to activated nociceptors regardless of the specific initiating trigger [1]. Substitution of Taplucainium Chloride with any of these alternatives would fundamentally alter the therapeutic profile: the charged moiety and LPC-dependent access mechanism are essential for local action, minimal systemic exposure, and the ability to silence nociceptors activated by diverse inflammatory or irritant stimuli [2].

Neutral blocker mismatch

Conventional sodium channel blockers (lidocaine, bupivacaine) diffuse passively and lack activity-dependent nociceptor selectivity, potentially altering research endpoints.

P2X3 antagonist pathway divergence

P2X3 antagonists target a single upstream receptor; Taplucainium acts downstream after multi-LPC entry, limiting direct mechanistic substitution in silencing studies.

Taplucainium Chloride: Differentiation Evidence


Colonic Hypersensitivity Normalization in Visceral Pain Model

In a rat model of acute colonic hypersensitivity induced by 0.6% acetic acid enema, intracolonic administration of Taplucainium Chloride (NTX-1175) produced dose-dependent normalization of visceral sensitivity as measured by abdominal contractions during colorectal distension [1]. At the highest dose tested (50 mg/kg i.c.), the compound significantly attenuated AA-induced hypersensitivity at both 40 mmHg and 60 mmHg distension pressures compared to vehicle-treated AA controls [1]. Notably, pharmacokinetic analysis revealed approximately 7,300-fold higher drug concentration in colonic tissue compared to plasma (83,700±33,000 ng/g vs. 11.5±1.2 ng/mL, p<0.01), demonstrating the charged molecule's ability to achieve high local tissue exposure with minimal systemic distribution—a property unattainable with conventional neutral local anesthetics [1].

Colonic Hypersensitivity Attenuation
Head-to-head
~7,300-fold colonic:plasma concentration ratio
40 mmHg: −11.3 contractions vs AA-vehicle (p<0.01)
Supports local nociceptor silencing endpoint interpretation
Rat acetic acid colitis model; 50 mg/kg i.c.
visceral hypersensitivity Irritable Bowel Syndrome charged sodium channel blocker

LPC-Dependent Access vs. Passive Diffusion

Taplucainium Chloride is a permanently charged sodium channel blocker that cannot cross cell membranes via passive diffusion; it requires open large pore channels (LPCs) including P2X, TRPV1, TRPA1, and TRPM family members to enter cells [1]. This physicochemical property confers activity-dependent selectivity—the compound enters only nociceptors that are activated or inflamed (LPCs open), while sparing quiescent sensory neurons and non-neuronal tissues [1]. In contrast, conventional sodium channel blockers such as lidocaine and bupivacaine are uncharged at physiological pH, diffuse passively across all cell membranes, and inhibit sodium channels in both activated and resting neurons as well as cardiac and CNS tissues, leading to systemic toxicity and off-target effects at therapeutic concentrations .

Membrane Access Mechanism
Class-level
Taplucainium: LPC-dependent entry, permanent cation
Lidocaine/Bupivacaine: passive diffusion, uncharged
Activity-dependent selectivity may limit off-target sodium channel blockade
Requires open large pore channels in activated tissue
sodium channel blocker nociceptor selectivity charged molecule

In Vitro Sodium Channel Inhibition

Taplucainium Chloride demonstrates concentration-dependent inhibition of sodium channels, exhibiting 70-95% blockade at 10 μM . While direct IC50 comparisons against specific sodium channel subtypes (e.g., Nav1.7, Nav1.8) are not available in the current literature, this inhibition range provides a benchmark for researchers selecting sodium channel blockers for in vitro studies. The compound's in vitro activity, combined with its unique charged nature and LPC-dependent access mechanism, distinguishes it from conventional neutral sodium channel blockers that may show similar or greater potency in isolated channel assays but lack the in vivo selectivity profile conferred by the permanent charge [1].

In Vitro NaV Inhibition
Data to verify
70–95% block at 10 μM
Reported inhibition range supports assay potency context
No subtype-specific IC50 data available
sodium channel inhibition analgesic in vitro pharmacology

Inhaled Dry Powder Formulation vs. Systemic Therapies

Taplucainium Chloride is formulated as a dry powder for inhalation (NOC-110) and is currently being evaluated in the Phase 2b ASPIRE trial (NCT06504446) at three dose levels: 1 mg, 3 mg, and 6 mg administered once daily for 28 days in adults with refractory or unexplained chronic cough [1]. The trial is enrolling approximately 325 patients across sites in the U.S., Canada, the U.K., and Europe, with topline results expected in mid-2026 [2]. This inhaled, locally acting delivery approach contrasts with other investigational cough therapies such as P2X3 antagonists (e.g., gefapixant, eliapixant, camlipixant), which are administered systemically and carry risks of taste disturbance and other off-target effects due to systemic P2X3 receptor blockade [3]. Prior clinical studies with Taplucainium have demonstrated a favorable adverse event profile with rapid onset of cough-silencing effects [4].

Delivery Route & Stage
Trial context
Inhaled dry powder, Phase 2b (NCT06504446)
Systemic P2X3 antagonists: oral, taste-related AEs reported
Trial endpoint context: local vs. systemic exposure profile
ASPIRE trial, topline mid-2026
chronic cough dry powder inhalation Phase 2b clinical trial

Permanent Positive Charge Differentiation

Taplucainium Chloride is characterized by a quaternary azepanium scaffold bearing a permanent positive charge (azepan-1-ium moiety) linked to a 2,6-dimethylphenylacetamide group, with molecular formula C23H31ClN2O and molecular weight 386.96 g/mol [1]. The permanent cationic charge fundamentally differentiates Taplucainium Chloride from tertiary amine-based local anesthetics (e.g., lidocaine, bupivacaine, ropivacaine) that exist predominantly in uncharged form at physiological pH and rely on pH-dependent equilibria for membrane permeation and channel access from the intracellular side . In contrast, the permanent charge of Taplucainium Chloride renders it membrane-impermeant except via open large pore channels, enabling extracellular-to-intracellular access specifically in activated nociceptors and promoting local tissue retention with minimal systemic redistribution [2].

Permanent Cationic Charge
Class-level
Quaternary azepanium, MW 386.96
Tertiary amines: uncharged at pH 7.4 (lidocaine MW 234)
Permanent charge underpins LPC-dependent selectivity and local retention
Structural attribution requires confirmation of charged state
charged sodium channel blocker azepanium scaffold local retention

Taplucainium Chloride: Research and Industrial Applications


Visceral Pain & IBS: Local Nociceptor Silencing

Based on the dose-dependent efficacy demonstrated in the rat colonic hypersensitivity model (50 mg/kg i.c. normalizing AA-induced visceral sensitivity with a colonic:plasma concentration ratio of approximately 7,300:1) [1], Taplucainium Chloride is particularly well-suited for preclinical studies of visceral pain, irritable bowel syndrome (IBS), and other disorders of gut-brain interaction where peripheral nociceptor hyperexcitability is a central mechanism. The compound's local tissue retention profile enables researchers to study the effects of selective nociceptor silencing on visceral hypersensitivity without the confounding influence of systemic sodium channel blockade or CNS-mediated analgesia. Intracolonic or enema-based administration routes are appropriate for gastrointestinal applications.

Chronic Cough & Airway Nociceptor Pharmacology

The ongoing Phase 2b ASPIRE trial (NCT06504446) evaluating inhaled Taplucainium Chloride dry powder (1 mg, 3 mg, 6 mg once daily) in refractory or unexplained chronic cough establishes this compound as a leading investigational agent for studying airway sensory neuron biology and antitussive pharmacology [2]. The inhaled local delivery approach, combined with LPC-dependent nociceptor entry (via P2X, TRPV1, TRPA1, TRPM channels), makes Taplucainium Chloride an ideal tool for researchers investigating peripheral mechanisms of cough initiation, the role of airway nociceptors in respiratory reflex control, and the development of locally acting antitussive therapies that minimize systemic exposure [3].

Activity-Dependent Sodium Channel Blockade in Sensory Neurons

The permanently charged nature of Taplucainium Chloride and its requirement for open large pore channels to gain cellular access position it as a unique pharmacological tool for studies requiring selective inhibition of activated or inflamed sensory neurons [4]. Researchers investigating the role of activity-dependent sodium channel blockade in neurogenic inflammation, itch, or pain can leverage the compound's inability to enter quiescent neurons to dissect the contributions of tonically active vs. phasically activated nociceptor populations. This selectivity is not achievable with conventional neutral sodium channel blockers that enter all cells indiscriminately .

CSCB Platform & Comparative Sodium Channel Pharmacology

Taplucainium Chloride represents the lead clinical candidate in the charged sodium channel blocker (CSCB) platform, also termed "nocions" [5]. Pharmaceutical researchers, medicinal chemists, and ion channel pharmacologists investigating structure-activity relationships for permanently charged sodium channel blockers can use Taplucainium Chloride as a reference standard for benchmarking novel CSCB analogs. The compound's well-characterized in vitro activity (70-95% sodium channel inhibition at 10 μM), established in vivo efficacy in visceral pain models, and clinical-stage validation in chronic cough provide a robust comparator for evaluating next-generation CSCB candidates .

Application
Selection Property
Validation Focus
Visceral pain & IBS nociceptor silencing
Local tissue retention profile
Colonic:plasma concentration ratio and visceral hypersensitivity endpoints
Chronic cough & airway sensory neuron studies
Inhaled LPC-dependent entry
ASPIRE trial endpoint context and cough reflex outcomes
Activity-dependent NaV blockade in sensory neurons
Permanent cation charge state
LPC channel co-expression and activated vs. quiescent neuron selectivity
CSCB platform reference standard
Charge-dependent pharmacological profile
In vitro inhibition range and in vivo model-response benchmarks

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